molecular formula C17H17NO B073691 3-Acetyl-9-isopropyl-9H-carbazole CAS No. 1484-02-2

3-Acetyl-9-isopropyl-9H-carbazole

Cat. No. B073691
CAS RN: 1484-02-2
M. Wt: 251.32 g/mol
InChI Key: VNPUIJZPRGOMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-9-isopropyl-9H-carbazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a carbazole derivative that has been shown to exhibit a variety of biochemical and physiological effects. In

Scientific Research Applications

3-Acetyl-9-isopropyl-9H-carbazole has been studied for its potential applications in a variety of scientific research fields, including organic synthesis, materials science, and medicinal chemistry. It has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects.

Mechanism Of Action

The mechanism of action of 3-Acetyl-9-isopropyl-9H-carbazole is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. It has been shown to activate the Nrf2/ARE pathway, which plays a key role in cellular defense against oxidative stress. Additionally, it has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses.

Biochemical And Physiological Effects

3-Acetyl-9-isopropyl-9H-carbazole has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant activity, which may help protect cells against oxidative damage. Additionally, it has been shown to have anti-inflammatory effects, which may help reduce inflammation in various tissues. It has also been shown to have anti-tumor effects, which may make it a promising candidate for cancer treatment.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Acetyl-9-isopropyl-9H-carbazole is its potential as a versatile research tool. It can be easily synthesized and purified, and its biological activities make it a promising candidate for a variety of research applications. However, one limitation of 3-Acetyl-9-isopropyl-9H-carbazole is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain research applications.

Future Directions

There are many potential future directions for research on 3-Acetyl-9-isopropyl-9H-carbazole. One area of interest is the development of new synthetic methods for producing this compound, which could help improve its availability and reduce its cost. Additionally, further research is needed to fully understand the mechanism of action of 3-Acetyl-9-isopropyl-9H-carbazole, which could lead to the development of more effective research tools and potential therapeutic agents. Finally, there is a need for further research to explore the potential applications of 3-Acetyl-9-isopropyl-9H-carbazole in various scientific fields, including materials science and medicinal chemistry.

Synthesis Methods

The synthesis of 3-Acetyl-9-isopropyl-9H-carbazole involves the reaction of 9-isopropylcarbazole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol or methanol.

properties

CAS RN

1484-02-2

Product Name

3-Acetyl-9-isopropyl-9H-carbazole

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

1-(9-propan-2-ylcarbazol-3-yl)ethanone

InChI

InChI=1S/C17H17NO/c1-11(2)18-16-7-5-4-6-14(16)15-10-13(12(3)19)8-9-17(15)18/h4-11H,1-3H3

InChI Key

VNPUIJZPRGOMGS-UHFFFAOYSA-N

SMILES

CC(C)N1C2=C(C=C(C=C2)C(=O)C)C3=CC=CC=C31

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C(=O)C)C3=CC=CC=C31

synonyms

3-Acetyl-9-isopropyl-9H-carbazole

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.